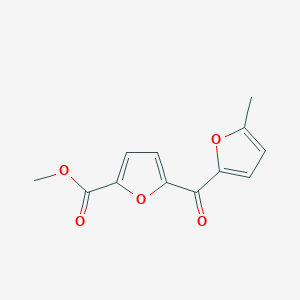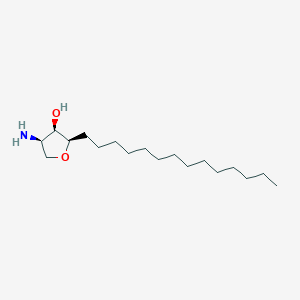
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a long alkyl chain, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxirane with a long-chain amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of long-chain amines on biological systems.
Industry: It can be used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity. The long alkyl chain allows the compound to integrate into lipid membranes, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
Uniqueness
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is unique due to its specific stereochemistry and the presence of a long alkyl chain. This combination of features allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable tool in research and industry.
Propriétés
Numéro CAS |
923287-02-9 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
(2R,3R,4R)-4-amino-2-tetradecyloxolan-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17-,18-/m1/s1 |
Clé InChI |
FBQCDJRSCUVUFL-KZNAEPCWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@H]1[C@@H]([C@@H](CO1)N)O |
SMILES canonique |
CCCCCCCCCCCCCCC1C(C(CO1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


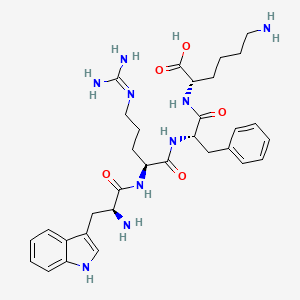
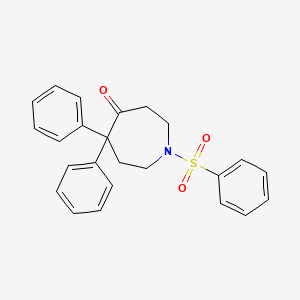
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
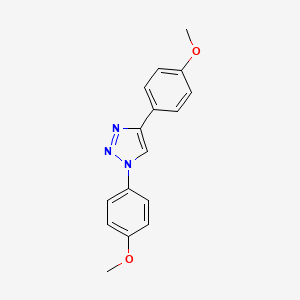
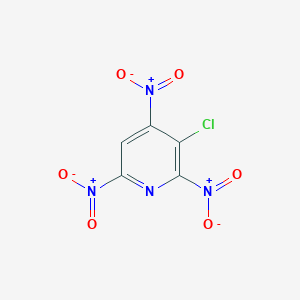
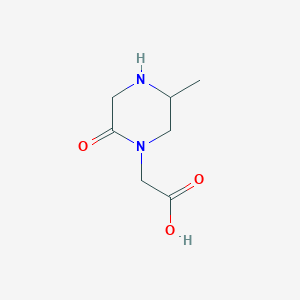

![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
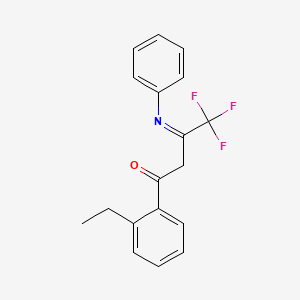
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
